6-methyl-3-(morpholinomethyl)-4-phenylquinolin-2(1H)-one
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Overview
Description
6-methyl-3-(morpholinomethyl)-4-phenylquinolin-2(1H)-one is a chemical compound with potential applications in scientific research. It is a quinoline derivative that has been synthesized through various methods and studied for its mechanism of action, biochemical and physiological effects, and potential future directions.
Scientific Research Applications
Phosphorescence Studies in Organic Light-Emitting Diodes
A study by Tsuboyama et al. (2003) explored the phosphorescence of a series of facial homoleptic cyclometalated iridium(III) complexes, which are structurally related to 6-methyl-3-(morpholinomethyl)-4-phenylquinolin-2(1H)-one. These complexes were found to have applications in organic light-emitting diodes (OLEDs), demonstrating high efficiency and pure-red emission. This research is significant in the development of OLED technology, particularly for display and lighting applications (Tsuboyama et al., 2003).
Synthesis and Tautomerism Studies
Jones (1969) focused on the synthesis and tautomerism of isoquinolin-3-ols, which are related to the compound of interest. This research provides insights into the chemical properties and reactions of isoquinoline derivatives, which are crucial for further applications in chemical synthesis and pharmaceutical research (Jones, 1969).
Antitumor and DNA G-quadruplex Stabilizing Agents
Cookson et al. (2005) investigated pentacyclic acridinium salts, which include structures similar to this compound. These compounds were explored for their antitumor properties and ability to destabilize telomeric integrity. Such research contributes to the development of new anticancer agents, particularly in targeting DNA structures like G-quadruplexes (Cookson et al., 2005).
Anti-tuberculosis and Computational Studies
Bai et al. (2011) conducted a study on N-(furan-2-yl-methyl)-N-(phenyl(quinolin-3-yl)methyl) acetamide derivatives, examining their anti-tuberculosis activity. This research highlights the potential of quinoline derivatives in the treatment of tuberculosis, an area of significant medical interest (Bai et al., 2011).
Mechanism of Action
Target of Action
Similar compounds have been studied for their antioxidant activities . Antioxidants are known to target free radicals and reactive oxygen species in the body, neutralizing them to prevent cellular damage .
Mode of Action
It’s worth noting that antioxidants typically work by donating an electron to free radicals, thereby neutralizing them and preventing them from causing cellular damage .
Biochemical Pathways
Antioxidants generally play a role in various biochemical pathways related to oxidative stress and inflammation .
Result of Action
Antioxidants generally work to prevent cellular damage caused by free radicals and reactive oxygen species .
properties
IUPAC Name |
6-methyl-3-(morpholin-4-ylmethyl)-4-phenyl-1H-quinolin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2/c1-15-7-8-19-17(13-15)20(16-5-3-2-4-6-16)18(21(24)22-19)14-23-9-11-25-12-10-23/h2-8,13H,9-12,14H2,1H3,(H,22,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDVBDTJBBIHXLE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C(=C2C3=CC=CC=C3)CN4CCOCC4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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